2H-1,4-Benzoxazin-2-one, 3-cyclohexyl-3,4-dihydro-5-hydroxy-3-methyl-
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Overview
Description
2H-1,4-Benzoxazin-2-one, 3-cyclohexyl-3,4-dihydro-5-hydroxy-3-methyl- is a heterocyclic compound that belongs to the benzoxazine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a benzoxazine ring fused with a cyclohexyl group, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazin-2-one, 3-cyclohexyl-3,4-dihydro-5-hydroxy-3-methyl- typically involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. This reaction is usually carried out in a solvent like methylisobutylketone under reflux conditions . Another method involves the reduction of nitro ethers using reducing agents like iron/acetic acid or zinc/ammonium chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and reagents is crucial to ensure the scalability and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Benzoxazin-2-one, 3-cyclohexyl-3,4-dihydro-5-hydroxy-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzoxazine ring to benzoxazine-3(4H)-one.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced benzoxazine compounds, and substituted benzoxazines with various functional groups.
Scientific Research Applications
2H-1,4-Benzoxazin-2-one, 3-cyclohexyl-3,4-dihydro-5-hydroxy-3-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2H-1,4-Benzoxazin-2-one, 3-cyclohexyl-3,4-dihydro-5-hydroxy-3-methyl- involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
2H-1,4-Benzoxazin-3(4H)-one: A simpler analog with similar biological activities.
4-Methyl-2H-1,4-benzoxazin-3(4H)-one: Known for its use as a heterocyclic building block.
3,4-Dihydro-2H-1,3-benzoxazines: Compounds with similar structural features but different biological activities.
Uniqueness
2H-1,4-Benzoxazin-2-one, 3-cyclohexyl-3,4-dihydro-5-hydroxy-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group and hydroxyl functionality enhances its potential for diverse applications in medicinal chemistry and material science.
Properties
CAS No. |
828246-31-7 |
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Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
3-cyclohexyl-5-hydroxy-3-methyl-4H-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C15H19NO3/c1-15(10-6-3-2-4-7-10)14(18)19-12-9-5-8-11(17)13(12)16-15/h5,8-10,16-17H,2-4,6-7H2,1H3 |
InChI Key |
KOMRHTIGTHLEQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)OC2=CC=CC(=C2N1)O)C3CCCCC3 |
Origin of Product |
United States |
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